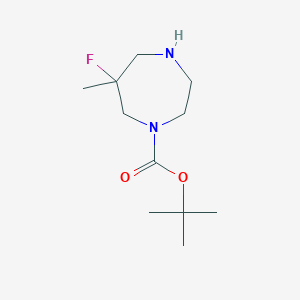

Tert-butyl 6-fluoro-6-methyl-1,4-diazepane-1-carboxylate

Description

Tert-butyl 6-fluoro-6-methyl-1,4-diazepane-1-carboxylate is a seven-membered heterocyclic compound featuring a 1,4-diazepane ring (containing two nitrogen atoms) with a tert-butyl carboxylate group at position 1. The molecule is further substituted with a fluorine atom and a methyl group at position 6, making it a structurally unique derivative of the diazepane family. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry, particularly in the development of bioactive molecules. Its fluorine substituent enhances metabolic stability and electronic properties, while the tert-butyl group improves solubility and steric protection during synthetic processes .

Properties

IUPAC Name |

tert-butyl 6-fluoro-6-methyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-5-13-7-11(4,12)8-14/h13H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRMUIJBJHNDML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN(C1)C(=O)OC(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780650-28-3 | |

| Record name | tert-butyl 6-fluoro-6-methyl-1,4-diazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials Considerations

The preparation of 1,4-diazepane compounds commonly begins with commercially available materials such as:

- tert-butyl 1,4-diazepane-1-carboxylate - A key precursor for introducing the Boc-protected diazepane core

- Appropriately substituted linear diamines - For cyclization reactions

- N-protected amino alcohols - For ring closure via intramolecular reactions

Key Reaction Steps in Diazepane Synthesis

Several critical reaction types are employed in the synthesis of functionalized 1,4-diazepanes:

- Intramolecular Fukuyama-Mitsunobu cyclization

- Nucleophilic substitution reactions

- Boc-protection/deprotection sequences

- Ring-closing reactions of linear precursors

Proposed Synthetic Routes for this compound

Based on the synthesis of similar diazepane compounds, several potential routes can be proposed for the preparation of this compound.

Route A: From Diamino Alcohols via Intramolecular Cyclization

This approach draws inspiration from the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate reported in the literature:

- Step 1 : Preparation of a suitably substituted N-nosyl diamino alcohol

- Step 2 : Intramolecular Fukuyama-Mitsunobu cyclization

- Step 3 : Nosyl deprotection

- Step 4 : Introduction of the fluorine substituent at C-6

- Step 5 : Boc protection of the nitrogen at position 1

This method would require specific adaptation to introduce both the methyl and fluoro substituents at the 6-position.

Route B: Using tert-butyl 1,4-diazepane-1-carboxylate as Starting Material

This approach leverages commercially available tert-butyl 1,4-diazepane-1-carboxylate:

- Step 1 : Functionalization of the 6-position through selective C-H activation or via an enolate intermediate

- Step 2 : Introduction of the methyl group

- Step 3 : Fluorination of the 6-position using a suitable fluorinating agent

This method requires selective functionalization of a specific position in the diazepane ring, which presents synthetic challenges.

Route C: From Acyclic Precursors

Another viable approach involves the construction of the diazepane ring from linear precursors:

- Step 1 : Synthesis of an appropriately functionalized linear precursor containing the requisite methyl and fluoro substituents

- Step 2 : Ring closure to form the diazepane core

- Step 3 : Boc protection of the nitrogen at position 1

Reaction Conditions and Optimization

The synthesis of this compound requires careful optimization of reaction conditions. Based on the synthesis of related compounds, the following conditions are likely to be critical:

| Reaction Step | Typical Conditions | Key Considerations |

|---|---|---|

| Boc Protection | Boc₂O, base (e.g., NEt₃), CH₂Cl₂, rt, 16-18h | Selective protection of one nitrogen atom |

| Intramolecular Cyclization | Triphenylphosphine, DIAD, THF, 0°C to rt | Control of stereochemistry if asymmetric centers are involved |

| Fluorination | DAST or Deoxo-Fluor, CH₂Cl₂, −78°C to rt | Selective fluorination, avoiding elimination side reactions |

| Methylation | MeI, strong base (e.g., NaH), DMF, 0°C to rt | Regioselectivity and avoiding over-alkylation |

Synthetic Challenges and Considerations

The preparation of this compound presents several synthetic challenges:

Regioselectivity

Introducing substituents at the specific 6-position requires careful control of regioselectivity, potentially through the use of directing groups or selective functionalization strategies.

Control of Stereochemistry

If asymmetric synthesis is desired, controlling the stereochemistry at the 6-position presents an additional challenge. Stereoselective methods for introducing the fluoro and methyl substituents may be required.

Fluorination Challenges

Fluorination reactions often suffer from side reactions such as elimination or rearrangement. The choice of fluorinating agent and reaction conditions is critical for success. Deoxo-Fluor or DAST (diethylaminosulfur trifluoride) are common reagents for such transformations, but conditions must be optimized for the specific substrate.

Purification Considerations

Purification of intermediates and the final product typically requires techniques such as column chromatography or crystallization. For research-grade material, preparative HPLC may be necessary to achieve high purity.

Practical Synthesis Protocol Based on Related Compounds

Drawing from the synthesis of related diazepane compounds, a practical protocol for the preparation of this compound might involve:

Step-by-Step Protocol (Proposed)

Materials:

- tert-butyl 1,4-diazepane-1-carboxylate (commercially available)

- Appropriate base (LDA, LHMDS, or similar)

- Iodomethane

- Fluorinating agent (DAST, Deoxo-Fluor, or similar)

- Anhydrous solvents (THF, CH₂Cl₂)

- Standard workup and purification materials

Procedure:

- Methylation of tert-butyl 1,4-diazepane-1-carboxylate at the 6-position

- Fluorination of the resulting methyl derivative

- Purification by column chromatography

- Characterization by NMR, MS, and other analytical techniques

This procedure would need experimental validation and optimization for the specific target compound.

Analytical Characterization

The successful synthesis of this compound should be confirmed through comprehensive analytical characterization:

Collision Cross Section Data

The predicted collision cross section (CCS) values for this compound provide additional characterization parameters:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 233.16598 | 148.1 |

| [M+Na]⁺ | 255.14792 | 154.1 |

| [M+NH₄]⁺ | 250.19252 | 153.9 |

| [M+K]⁺ | 271.12186 | 150.9 |

| [M-H]⁻ | 231.15142 | 145.0 |

| [M+Na-2H]⁻ | 253.13337 | 151.6 |

| [M]⁺ | 232.15815 | 147.9 |

| [M]⁻ | 232.15925 | 147.9 |

These values can be useful for analytical confirmation using ion mobility spectrometry techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-fluoro-6-methyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazepane derivatives .

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 6-fluoro-6-methyl-1,4-diazepane-1-carboxylate has the molecular formula and a molecular weight of approximately 216.3 g/mol. The presence of a fluorine atom at the 6-position of the diazepane ring is significant as it can enhance biological activity and influence the compound's interaction with biological targets .

Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to derivatives with enhanced efficacy against various diseases. Research indicates potential applications in developing drugs targeting neurological disorders due to its diazepane framework.

Organic Synthesis

The compound is utilized as a building block in organic synthesis, enabling the creation of more complex molecules. It can undergo various reactions, including:

- Substitution Reactions : The fluorine atom can be replaced by other functional groups, which may lead to compounds with different pharmacological properties.

- Reduction Reactions : These can yield amines that are essential in drug development.

- Oxidation Reactions : Can produce oxides that may have their own biological activities .

Synthetic Route Example

A common synthetic route includes:

- Starting Material : Tert-butyl 1,4-diazepane-1-carboxylate.

- Fluorination Agent : Utilization of a selective fluorinating agent under controlled conditions.

- Reaction Conditions : Typically performed in an inert atmosphere to prevent degradation of sensitive intermediates.

Research into the biological activity of this compound suggests potential antimicrobial and antiviral properties. Preliminary studies indicate interactions with specific enzymes and receptors, which could lead to its application in treating infectious diseases or as an anti-inflammatory agent .

Case Studies and Comparative Analysis

To illustrate its applications, here is a comparative analysis with other related compounds:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| This compound | Fluorine substitution at the 6-position | Potentially enhanced biological activity due to fluorine |

| Tert-butyl 6-hydroxymethyl-1,4-diazepane-1-carboxylate | Hydroxymethyl group at the 6-position | Increased hydrophilicity may influence solubility |

| Tert-butyl 1,4-diazepanediacetic acid | Contains two carboxylic acid groups | Greater polarity may enhance interaction with biological targets |

This table highlights how structural modifications can influence the pharmacological properties of diazepane derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 6-fluoro-6-methyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The position of methyl or oxo groups significantly impacts reactivity. For example, 5-methyl derivatives are more conformationally rigid than 6-methyl analogs due to steric effects .

- Fluorine vs.

- Functional Group Diversity : Oxo-containing derivatives (e.g., tert-butyl 5-oxo-1,4-diazepane-1-carboxylate) are more reactive toward nucleophilic additions, whereas allyl/benzyl-substituted variants (e.g., compound 58 in ) are tailored for cross-coupling reactions in complex molecule assembly .

Heterocyclic Variants: 1,4-Diazepane vs. 1,4-Oxazepane

The replacement of a nitrogen atom with oxygen in the seven-membered ring yields 1,4-oxazepane derivatives, which exhibit distinct physicochemical properties:

| Property | This compound | tert-Butyl 6-(bromomethyl)-6-fluoro-1,4-oxazepane-4-carboxylate |

|---|---|---|

| Heteroatoms | 2 Nitrogen atoms | 1 Nitrogen, 1 Oxygen |

| Ring Basicity | Higher (due to two amines) | Lower (oxygen reduces basicity) |

| Molecular Weight | 243.29 (estimated) | 312.18 |

| Reactivity | Prone to alkylation at N4 | Bromomethyl group enables nucleophilic substitution |

| Applications | Drug intermediate | Halogenated intermediate for functionalization |

Key Differences :

- Basicity : The diazepane’s dual nitrogen atoms make it more basic and nucleophilic compared to oxazepanes, which are less reactive toward electrophiles .

- Functionalization Potential: The bromomethyl group in the oxazepane derivative (CAS 2378501-48-3) allows for facile substitution reactions, a feature absent in the target diazepane compound .

Biological Activity

Tert-butyl 6-fluoro-6-methyl-1,4-diazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

Chemical Structure

The compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a methyl group at the 6-position of the diazepane ring. Its molecular formula is with a molecular weight of approximately 222.29 g/mol.

Synthesis Methods

The synthesis typically involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with a fluorinating agent under controlled conditions. Common solvents include dichloromethane or tetrahydrofuran, and reactions are generally conducted at low temperatures to maintain stability of intermediates .

Biological Activity

Mechanism of Action

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The fluorine atom enhances binding affinity through potential hydrogen bonding interactions, which may influence its pharmacological profile .

Antimicrobial and Antiviral Properties

Research has indicated that this compound may exhibit antimicrobial and antiviral properties. Preliminary studies suggest that it could inhibit the growth of certain pathogens, although detailed mechanisms remain under investigation .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| This compound | Fluorine substitution at the 6-position | Potentially enhanced biological activity due to fluorine |

| Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate | Lacks fluorine | May have different binding affinities |

| Tert-butyl 1,4-diazepanediacetic acid | Contains two carboxylic acid groups | Greater polarity may enhance interaction with biological targets |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several pathogens, indicating its potential as an antimicrobial agent.

- Pharmacological Evaluation : In pharmacological evaluations, this compound showed promising results in inhibiting specific enzymes related to disease pathways. The enzyme inhibition assays revealed that the compound could act as a potential lead for drug development targeting specific diseases.

- Binding Affinity Studies : Research involving molecular docking simulations suggested that this compound has favorable interactions with various biological receptors. These findings support further investigation into its therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing tert-butyl 6-fluoro-6-methyl-1,4-diazepane-1-carboxylate?

- Methodological Answer : The synthesis of structurally similar diazepane derivatives typically involves multi-step reactions. For example, tert-butyl 4-butyryl-1,4-diazepane-1-carboxylate was synthesized via acylation of the parent diazepane using butyryl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base at 0°C . Analogous approaches can be adapted for introducing fluoro and methyl groups at the 6-position. Key steps include:

- Protecting the diazepane nitrogen with a tert-butyloxycarbonyl (Boc) group.

- Fluorination via nucleophilic substitution (e.g., using Selectfluor®) or electrophilic fluorination agents.

- Methylation via alkylation reagents (e.g., methyl iodide) under controlled pH and temperature.

- Purification via column chromatography or recrystallization.

- Critical Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent systems (e.g., ethyl acetate/hexane gradients) to resolve polar intermediates.

Q. How can the crystal structure of this compound be determined, and what software tools are validated for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) due to their robustness in handling small-molecule crystallography. SHELX employs direct methods for phase determination and least-squares refinement for atomic coordinates .

- Procedure :

- Grow crystals via slow evaporation in solvents like dichloromethane/hexane.

- Collect diffraction data using a synchrotron or in-house diffractometer.

- Resolve fluorine atom positions using high-resolution data (≤ 0.8 Å) to avoid disorder artifacts.

- Validation : Cross-check with Mercury (CCDC) for bond-length and angle consistency.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Based on analogous diazepane derivatives:

- Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators (P95 filters) for dust control and EN 166-compliant goggles .

- Ventilation : Use fume hoods with ≥ 0.5 m/s face velocity to minimize inhalation of volatile byproducts (e.g., hydrogen fluoride during fluorination).

- Spill Management : Avoid water for fluorinated compound spills; use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can stereochemical outcomes at the 6-fluoro-6-methyl position be analyzed and optimized?

- Methodological Answer :

- Chiral Resolution : Employ chiral stationary-phase HPLC (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases. Compare retention times with racemic standards .

- Computational Modeling : Use density functional theory (DFT) to calculate energy differences between stereoisomers. Software like Gaussian 16 can predict NMR chemical shifts for validation .

- Case Study : For (R)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate, enantiomeric excess (ee) was confirmed via polarimetry and Mosher ester analysis .

Q. What experimental design strategies can improve reaction yield and purity in large-scale synthesis?

- Methodological Answer : Apply factorial design to optimize variables (e.g., temperature, solvent polarity, catalyst loading). For example:

- 2³ Factorial Design : Vary temperature (0°C, 25°C, 50°C), solvent (DCM, THF, acetonitrile), and base (TEA, DBU, K₂CO₃).

- Response Surface Methodology (RSM) : Model interactions between factors to identify maxima in yield/purity .

Q. How can bioactivity studies be designed to evaluate this compound’s interaction with biological targets?

- Methodological Answer :

- Target Selection : Prioritize receptors common to diazepane derivatives (e.g., serotonin or dopamine receptors).

- Assays :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) in real-time.

- Molecular Docking : Use AutoDock Vina to predict binding poses against crystallographic protein structures (e.g., PDB: 4U15 for 5-HT₃ receptors) .

- Validation : Cross-reference with in vitro functional assays (e.g., cAMP modulation in HEK293 cells).

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar diazepane derivatives?

- Methodological Answer :

- Root-Cause Analysis : Identify variables such as reagent purity (e.g., LiOH·H₂O vs. anhydrous LiOH), reaction scale, or workup protocols. For instance, tert-butyl 6-allyl-6-benzyl-5-oxo-1,4-diazepane-1-carboxylate synthesis yielded 72% at 23°C but dropped to 58% at 40°C due to epimerization .

- Reproducibility : Replicate reactions using identical equipment (e.g., Schlenk lines for anhydrous conditions) and document O₂/moisture levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.